molecular formula C10H20O4Si B14272902 Dimethoxybis(oxolan-3-yl)silane CAS No. 158069-53-5

Dimethoxybis(oxolan-3-yl)silane

Katalognummer: B14272902
CAS-Nummer: 158069-53-5
Molekulargewicht: 232.35 g/mol
InChI-Schlüssel: OZHHRZNFKCUDEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethoxybis(oxolan-3-yl)silane is an organosilicon compound with the molecular formula C10H20O4Si. It is a versatile chemical used in various fields due to its unique properties, which include the ability to form strong bonds with both organic and inorganic materials. This compound is particularly valuable in the production of advanced materials and coatings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethoxybis(oxolan-3-yl)silane can be synthesized through the reaction of oxolan-3-ol with dimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The process involves the formation of a silicon-oxygen bond, resulting in the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction is carried out in a solvent such as toluene or hexane, and the product is purified through distillation or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethoxybis(oxolan-3-yl)silane undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and methanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane polymers.

    Substitution: Functionalized silanes with various organic groups.

Wissenschaftliche Forschungsanwendungen

Dimethoxybis(oxolan-3-yl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.

    Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

    Medicine: Utilized in the development of drug delivery systems and medical coatings.

    Industry: Applied in the production of advanced coatings, adhesives, and sealants due to its strong bonding properties.

Wirkmechanismus

The mechanism of action of dimethoxybis(oxolan-3-yl)silane involves the formation of strong silicon-oxygen bonds with both organic and inorganic substrates. This bonding capability is due to the presence of reactive methoxy groups that can undergo hydrolysis and condensation reactions. The compound can also form stable siloxane networks, which contribute to its effectiveness in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Dimethoxydiphenylsilane
  • Trimethoxysilane
  • Tetramethoxysilane

Uniqueness

Dimethoxybis(oxolan-3-yl)silane is unique due to its ability to form strong bonds with both organic and inorganic materials, making it highly versatile. Its oxolan-3-yl groups provide additional reactivity and compatibility with various substrates, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

158069-53-5

Molekularformel

C10H20O4Si

Molekulargewicht

232.35 g/mol

IUPAC-Name

dimethoxy-bis(oxolan-3-yl)silane

InChI

InChI=1S/C10H20O4Si/c1-11-15(12-2,9-3-5-13-7-9)10-4-6-14-8-10/h9-10H,3-8H2,1-2H3

InChI-Schlüssel

OZHHRZNFKCUDEG-UHFFFAOYSA-N

Kanonische SMILES

CO[Si](C1CCOC1)(C2CCOC2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.